4-Bromo-5-chloro-1,8-naphthyridine
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Overview
Description
4-Bromo-5-chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1,8-naphthyridine typically involves multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, safety, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles may also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-1,8-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions to form C-C bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products Formed
Substitution Products: Various substituted naphthyridines depending on the nucleophile or electrophile used.
Oxidation Products: Naphthyridine N-oxides.
Reduction Products: Dihydronaphthyridines.
Cross-Coupling Products: Aryl or alkyl-substituted naphthyridines.
Scientific Research Applications
4-Bromo-5-chloro-1,8-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It acts as a ligand in the formation of metal complexes for studying biological processes and enzyme functions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their function or modulating their activity. The bromine and chlorine substitutions can enhance the compound’s binding affinity and specificity for its targets. In materials science, the compound’s photochemical properties are exploited for light emission or energy transfer processes .
Comparison with Similar Compounds
4-Bromo-5-chloro-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its biological activities and metal complex formation.
1,6-Naphthyridine: Exhibits anticancer, anti-HIV, and antimicrobial activities.
1,7-Naphthyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Properties
CAS No. |
1260898-37-0 |
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Molecular Formula |
C8H4BrClN2 |
Molecular Weight |
243.49 g/mol |
IUPAC Name |
4-bromo-5-chloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-3-11-8-7(5)6(10)2-4-12-8/h1-4H |
InChI Key |
XDQKXPMWCVTNRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CC=N2)Br |
Origin of Product |
United States |
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